molecular formula C17H16N4O3 B6523302 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884217-18-9

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B6523302
CAS RN: 884217-18-9
M. Wt: 324.33 g/mol
InChI Key: BFEIVHBKTRHTPE-UHFFFAOYSA-N
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Description

The compound “2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a pyrano[3,2-c]pyridine core, which is a fused ring system combining a pyran ring and a pyridine ring . The molecule also contains an amino group (NH2), a hydroxyethyl group (CH2CH2OH), a methyl group (CH3), a ketone group (C=O), and a nitrile group (C≡N).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano[3,2-c]pyridine core suggests a planar structure for this part of the molecule. The other groups (amino, hydroxyethyl, methyl, ketone, and nitrile) would extend from this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the ketone could undergo addition reactions, and the nitrile could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups (like the amino, hydroxyethyl, and nitrile groups) could make it soluble in polar solvents. The compound could also exhibit strong absorption in the UV-visible region due to its conjugated system .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The pyridine ring, for instance, is a common feature in many pharmaceuticals and can participate in pi stacking interactions with aromatic amino acids in proteins .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity to see if it has potential as a pharmaceutical or agrochemical .

properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-8-13-15(17(23)21(10)6-7-22)14(11-2-4-20-5-3-11)12(9-18)16(19)24-13/h2-5,8,14,22H,6-7,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEIVHBKTRHTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

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